N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE

Description

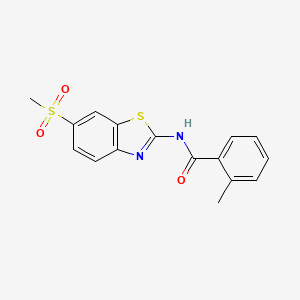

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is a benzamide derivative characterized by a methanesulfonyl-substituted benzothiazole core linked to a 2-methylbenzamide group. This compound is structurally significant due to its sulfonyl and benzothiazole moieties, which are common in pharmaceuticals and agrochemicals for their bioactivity and stability .

Properties

IUPAC Name |

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(23(2,20)21)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOZKJXKODVQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE typically involves the reaction of 2-aminobenzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylbenzoyl chloride to form the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature (0-5°C) during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity. The benzothiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, while the methylbenzamide moiety contributes to its overall stability and solubility .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other benzamide derivatives, enabling comparisons based on substituent effects, reactivity, and applications. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural Features

Key Findings from Analog Studies

Sulfonyl vs. Hydroxyalkyl Substituents :

- The methanesulfonyl group in the target compound likely enhances aqueous solubility compared to the hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. However, hydroxyalkyl derivatives exhibit stronger metal-coordinating capabilities, making them suitable for catalytic applications .

- Benzothiazole cores (as in the target compound) are associated with kinase inhibition and antimicrobial activity, whereas isoxazoline derivatives (e.g., compound) are prevalent in agrochemicals due to their insecticidal properties .

Methyl Substitution Effects :

- The 2-methyl group on the benzamide moiety in the target compound may sterically hinder interactions compared to unsubstituted benzamides. This substitution is analogous to 3-methylbenzamide derivatives, where methyl groups improve metabolic stability but reduce binding affinity in some enzyme assays .

Synthetic Methodologies: The synthesis of benzamide derivatives often involves coupling benzoyl chlorides with amines or alcohols.

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will delve into its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and neuroprotective properties.

The compound's molecular formula is with a molecular weight of 440.5 g/mol. It features a sulfonyl group attached to a benzothiazole moiety, which is significant for its biological interactions. The compound exhibits a logP value of 2.839, indicating moderate lipophilicity, which is beneficial for membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O4S2 |

| Molecular Weight | 440.5 g/mol |

| logP | 2.839 |

| Water Solubility (LogSw) | -3.48 |

| pKa | 7.44 |

| Polar Surface Area | 89.25 Ų |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxicity in vitro:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112).

- IC50 Values : The most active derivatives exhibited IC50 values ranging from 2.38 to 8.13 µM, demonstrating potent antiproliferative effects comparable to standard chemotherapeutics like cisplatin .

Case Study: Induction of Apoptosis

A notable study assessed the ability of this compound to induce apoptosis in cancer cells. Treatment with the compound led to an increase in early and late apoptotic cells, suggesting its mechanism involves triggering programmed cell death pathways .

Neuroprotective Properties

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease:

- Mechanism of Action : The compound acts as an acetylcholinesterase (AChE) inhibitor and demonstrates anti-β-amyloid aggregation properties.

- Efficacy : One study reported that a derivative of this compound exhibited an IC50 value of 2.31 μM against AChE, alongside significant inhibition of Aβ1-42 aggregation (53.30%) and neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism/Effect | IC50 Value |

|---|---|---|

| Anticancer | Induces apoptosis in SISO cells | 2.38 - 8.13 µM |

| Neuroprotection | AChE inhibition; prevents Aβ aggregation | 2.31 µM |

| Cytotoxicity | Inhibits growth of various cancer cell lines | Varies by line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.